1-(5-Fluoro-2-methylphenyl)cyclobutanamine
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Overview
Description
1-(5-Fluoro-2-methylphenyl)cyclobutanamine is a research chemical with the molecular formula C11H14FN and a molecular weight of 179.23 g/mol . It is characterized by the presence of a cyclobutanamine ring substituted with a 5-fluoro-2-methylphenyl group. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Fluoro-2-methylphenyl)cyclobutanamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-fluoro-2-methylbenzene.
Cyclobutanation: The 5-fluoro-2-methylbenzene undergoes a cyclobutanation reaction to form the cyclobutanamine ring.
Amine Introduction:
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves standard organic synthesis techniques, including the use of catalysts and controlled reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(5-Fluoro-2-methylphenyl)cyclobutanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions, where the fluoro or methyl groups are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
1-(5-Fluoro-2-methylphenyl)cyclobutanamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on neurological pathways.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Fluoro-2-methylphenyl)cyclobutanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-(5-Fluoro-2-methylphenyl)cyclobutan-1-amine: A closely related compound with similar structural features.
5-Fluoro-2-methylbenzene: The precursor used in the synthesis of 1-(5-Fluoro-2-methylphenyl)cyclobutanamine.
Uniqueness
This compound is unique due to its specific substitution pattern on the cyclobutanamine ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C11H14FN |
---|---|
Molecular Weight |
179.23 g/mol |
IUPAC Name |
1-(5-fluoro-2-methylphenyl)cyclobutan-1-amine |
InChI |
InChI=1S/C11H14FN/c1-8-3-4-9(12)7-10(8)11(13)5-2-6-11/h3-4,7H,2,5-6,13H2,1H3 |
InChI Key |
WSUDXWKLGHFYKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C2(CCC2)N |
Origin of Product |
United States |
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